molecular formula C30H26N4O2S B11964489 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine

Katalognummer: B11964489
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: NXBFPIFQEVHTHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a piperazine ring, and a benzodioxole moiety. It is often studied for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, which is then reacted with 2,6-diphenylthieno[2,3-d]pyrimidine under specific conditions to form the final product. The reaction often requires the use of anhydrous solvents, such as xylene, and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the piperazine ring.

Wissenschaftliche Forschungsanwendungen

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with various molecular targets. It acts as a dopamine receptor agonist, particularly targeting the D2 and D3 receptors . This interaction leads to the modulation of dopaminergic pathways, which is crucial in the treatment of neurological disorders. Additionally, it exhibits α2-adrenergic antagonist properties, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piribedil: Another dopamine receptor agonist with similar therapeutic applications.

    Ropinirole: A compound used in the treatment of Parkinson’s disease, also targeting dopamine receptors.

    Pramipexole: Another dopamine agonist with applications in treating neurological disorders.

Uniqueness

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a thieno[2,3-d]pyrimidine core with a benzodioxole moiety and a piperazine ring allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C30H26N4O2S

Molekulargewicht

506.6 g/mol

IUPAC-Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C30H26N4O2S/c1-3-7-22(8-4-1)27-18-24-29(31-28(32-30(24)37-27)23-9-5-2-6-10-23)34-15-13-33(14-16-34)19-21-11-12-25-26(17-21)36-20-35-25/h1-12,17-18H,13-16,19-20H2

InChI-Schlüssel

NXBFPIFQEVHTHN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C5C=C(SC5=NC(=N4)C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.